molecular formula C22H34N2O5S B13850920 Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative

Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative

Cat. No.: B13850920
M. Wt: 438.6 g/mol
InChI Key: WYHVEQSVVWVTIO-VFZURGNGSA-N
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Description

Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative: is a versatile compound with a unique molecular structure. It has a molecular weight of 438.58 g/mol and a molecular formula of C22H34N2O5S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative involves multiple steps, including the formation of the allyloxy group, the introduction of the amino group, and the incorporation of the thio group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and thio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative is used as a building block in the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It may exhibit biological activity against various targets, making it a valuable tool in drug discovery and development.

Industry: The compound’s versatility makes it useful in industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

    Cilastatin: An inhibitor of renal dehydropeptidase, used in combination with antibiotics to prevent their degradation.

    2-Aminothiazole Derivatives: These compounds have shown potential in anticancer drug discovery.

Uniqueness: Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H34N2O5S

Molecular Weight

438.6 g/mol

IUPAC Name

prop-2-enyl (Z)-7-[(2S)-2-amino-3-oxo-3-prop-2-enoxypropyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate

InChI

InChI=1S/C22H34N2O5S/c1-5-11-28-20(26)17(23)15-30-13-9-7-8-10-18(21(27)29-12-6-2)24-19(25)16-14-22(16,3)4/h5-6,10,16-17H,1-2,7-9,11-15,23H2,3-4H3,(H,24,25)/b18-10-/t16-,17+/m0/s1

InChI Key

WYHVEQSVVWVTIO-VFZURGNGSA-N

Isomeric SMILES

CC1(C[C@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)OCC=C)N)/C(=O)OCC=C)C

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)OCC=C)N)C(=O)OCC=C)C

Origin of Product

United States

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